

Spectroscopic analysis of 1H-Indole-2-carboxamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1H-Indole-2-carboxamide

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Spectroscopic Analysis of 1H-Indole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indole-2-carboxamide**, a molecule of significant interest in medicinal chemistry and drug development. This document details the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **1H-Indole-2-carboxamide**. While experimental data for the parent compound is compiled where available, predicted values based on the analysis of closely related indole derivatives are also provided for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **1H-Indole-2-carboxamide** (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.8	br s	-	N1-H
~7.8-8.2	br s	-	-CONH ₂ (one proton)
~7.65	d	~8.0	H-4
~7.45	d	~8.2	H-7
~7.2-7.4	br s	-	-CONH ₂ (one proton)
~7.15	t	~7.6	H-6
~7.05	s	-	H-3
~7.00	t	~7.5	H-5

Table 2: ¹³C NMR Data for **1H-Indole-2-carboxamide** (Predicted)Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~163	C=O (Amide)
~137	C-7a
~131	C-2
~127	C-3a
~124	C-6
~122	C-4
~120	C-5
~112	C-7
~103	C-3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **1H-Indole-2-carboxamide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Sharp	N-H Stretch (Indole)
~3350-3180	Strong, Broad (two bands)	N-H Stretch (Primary Amide)[1]
~1650	Strong	C=O Stretch (Amide I band)[2][3]
~1620	Medium	N-H Bend (Amide II band)[2]
~1540	Medium	C=C Stretch (Aromatic)
~1450	Medium	C-N Stretch
~750	Strong	C-H Bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1H-Indole-2-carboxamide**

m/z	Relative Intensity	Assignment
160	High	[M] ⁺ (Molecular Ion)[4]
143	Moderate	[M - NH ₃] ⁺
115	Moderate	[M - CONH ₂ - H] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for researchers working with solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1H-Indole-2-carboxamide**.

Materials:

- **1H-Indole-2-carboxamide** sample (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO- d_6)
- NMR tube (5 mm diameter)
- Pipettes and vials
- NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **1H-Indole-2-carboxamide** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of DMSO- d_6 to the vial.
 - Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath may be used if necessary.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the DMSO- d_6 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Set the relaxation delay (d1) to at least 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Set the appropriate spectral width (e.g., 0 to 200 ppm).
 - Use a standard proton-decoupled pulse sequence.
 - Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Set the relaxation delay (d1) to 2-5 seconds.
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the acquired FIDs for both ^1H and ^{13}C spectra.
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **1H-Indole-2-carboxamide** to identify its functional groups.

Materials:

- **1H-Indole-2-carboxamide** sample (1-2 mg)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
 - Add 1-2 mg of the **1H-Indole-2-carboxamide** sample to the mortar.
 - Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
 - Transfer a portion of the mixture into the pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum to obtain a transmittance or absorbance plot.
 - Identify the characteristic absorption bands and their corresponding wavenumbers.
 - Assign the observed bands to the specific functional groups present in **1H-Indole-2-carboxamide**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1H-Indole-2-carboxamide**.

Materials:

- **1H-Indole-2-carboxamide** sample (~1 mg)
- Suitable solvent (e.g., methanol, acetonitrile), HPLC grade
- Vials and micropipettes
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

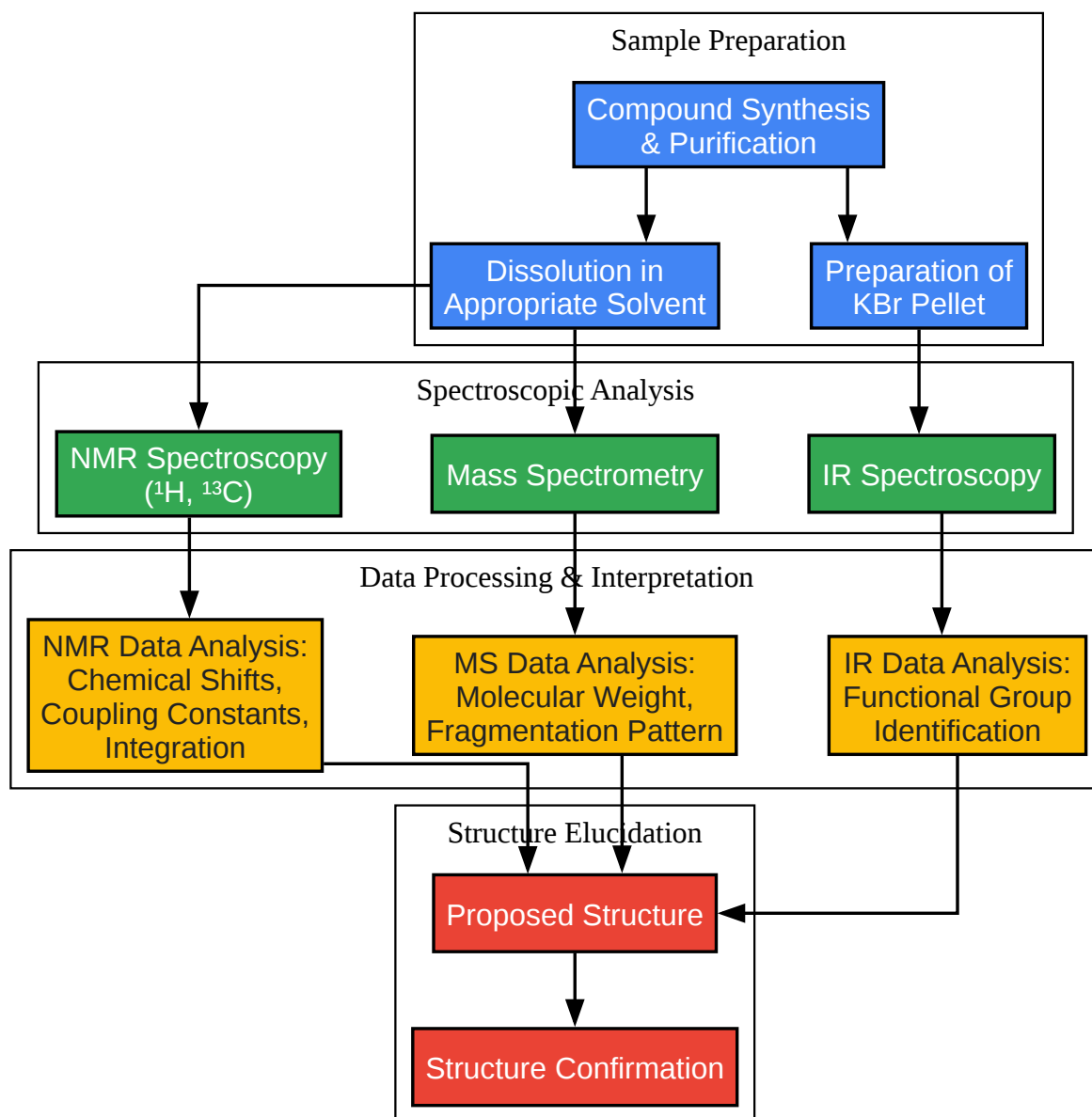
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **1H-Indole-2-carboxamide** sample in a suitable solvent (e.g., 1 mg/mL).

- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
- Instrument Setup and Data Acquisition:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Propose a fragmentation mechanism consistent with the observed peaks.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like **1H-Indole-2-carboxamide**, from initial sample preparation to final structure elucidation.



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